(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1153131-79-3
VCID: VC7629401
InChI: InChI=1S/C14H17N3O/c15-11-5-7-17(8-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13/h1-4,9,11,16H,5-8,15H2
SMILES: C1CN(CCC1N)C(=O)C2=CC3=CC=CC=C3N2
Molecular Formula: C14H17N3O
Molecular Weight: 243.31

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone

CAS No.: 1153131-79-3

Cat. No.: VC7629401

Molecular Formula: C14H17N3O

Molecular Weight: 243.31

* For research use only. Not for human or veterinary use.

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone - 1153131-79-3

Specification

CAS No. 1153131-79-3
Molecular Formula C14H17N3O
Molecular Weight 243.31
IUPAC Name (4-aminopiperidin-1-yl)-(1H-indol-2-yl)methanone
Standard InChI InChI=1S/C14H17N3O/c15-11-5-7-17(8-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13/h1-4,9,11,16H,5-8,15H2
Standard InChI Key FHJCEXVWFHABPH-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C(=O)C2=CC3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

PropertyValue
CAS No.1153131-79-3
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.31 g/mol
IUPAC Name(4-Aminopiperidin-1-yl)-(1H-indol-2-yl)methanone
SMILESC1=CC=C2C(=C1)C=C(C(=O)N3CCC(CC3)N)N2

The compound features a planar indole scaffold (1H-indol-2-yl) linked via a ketone bridge to a 4-aminopiperidine ring. This configuration enables hydrogen bonding (via NH groups) and hydrophobic interactions, critical for biological target engagement .

Synthesis and Structural Optimization

Synthetic Routes

Key steps in its synthesis involve:

  • N-Alkylation: Reacting 4-aminopiperidine with indole-2-carbonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Reductive Amination: Alternative routes employ indole-2-carbaldehyde and 4-aminopiperidine with NaBH₄ .

  • Solid-Phase Synthesis: Used for high-throughput derivatization in lead optimization .

Yield: Reported yields range from 19% to 69%, depending on substituents and reaction conditions .

Biological Activities and Pharmacological Profile

Central Nervous System (CNS) Modulation

  • Dopamine Transporter (DAT) Inhibition: Structural analogs (e.g., modafinil derivatives) show DAT Kᵢ values of 30–80 nM, suggesting potential for treating psychostimulant use disorders .

  • Atypical Binding: Unlike cocaine, 4-aminopiperidine-indole hybrids minimize locomotor stimulation, indicating reduced abuse liability .

Metabolic Stability

  • CYP3A4 Metabolism: The 4-aminopiperidine moiety undergoes N-dealkylation via CYP3A4, with microsomal clearance rates of 32–159 μL/min/mg .

Structure-Activity Relationships (SAR)

Modification SiteImpact on Activity
Indole C-5 PositionElectron-withdrawing groups (e.g., F) enhance DAT affinity .
Piperidine N-SubstituentBulky groups (e.g., benzyl) improve metabolic stability but reduce solubility .
Ketone BridgeReplacement with sulfoxide decreases potency (ΔKᵢ = +20 nM) .

Applications in Drug Discovery

Neurological Disorders

  • Cocaine Addiction: Atypical DAT inhibitors reduce relapse in preclinical models .

  • Epilepsy: KCNT1 channel blockade (IC₅₀ = 0.8 μM) shown in structural analogs .

Oncology

  • MLL-Rearranged Leukemia: Disruption of menin-MLL complexes induces apoptosis .

Future Directions

  • Prodrug Development: Address solubility limitations via phosphate esters .

  • Polypharmacology: Dual DAT/σ₁ receptor ligands for enhanced efficacy .

  • CRISPR-Cas9 Screening: Identify synthetic lethal targets in cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator